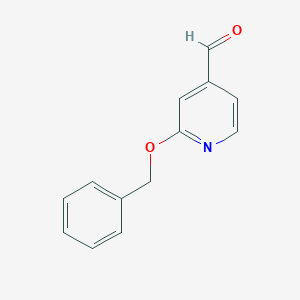

2-(Benzyloxy)isonicotinaldehyde

Description

Significance of Isonicotinaldehyde Derivatives in Contemporary Organic Synthesis

Isonicotinaldehyde, also known as pyridine-4-carbaldehyde, and its derivatives are a class of organic compounds that have found extensive applications in various areas of chemical synthesis. wikipedia.org These compounds are characterized by a pyridine (B92270) ring substituted with a formyl group at the 4-position. The presence of the nitrogen atom in the pyridine ring and the aldehyde functionality imparts these molecules with a rich and diverse reactivity profile.

Isonicotinaldehyde derivatives serve as crucial precursors in the synthesis of a wide range of heterocyclic compounds, which are integral components of many pharmaceuticals, agrochemicals, and materials. google.com The aldehyde group can readily undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions. For instance, it can be oxidized to form isonicotinic acid, a key component in the synthesis of various antitubercular drugs. Conversely, reduction of the aldehyde yields the corresponding alcohol, which can be further functionalized.

Furthermore, the aldehyde group is a key participant in the formation of Schiff bases through condensation with primary amines. wikipedia.org These Schiff bases and their metal complexes are of significant interest in coordination chemistry and have been explored for their catalytic and biological activities. The versatility of isonicotinaldehyde and its derivatives makes them indispensable tools for organic chemists in the construction of complex molecular architectures.

Strategic Utility of the Benzyloxy Group in Chemical Transformations

The benzyloxy group (–OCH2C6H5) is a widely employed protecting group for hydroxyl functionalities in organic synthesis. organic-chemistry.org Its strategic utility lies in its relative stability to a broad range of reaction conditions and the ease with which it can be selectively removed. The introduction of a benzyloxy group can mask a reactive hydroxyl group, preventing it from interfering with transformations at other sites within the molecule.

In the context of 2-(benzyloxy)isonicotinaldehyde, the benzyloxy group serves to protect the hydroxyl group that would otherwise be present at the 2-position of the pyridine ring. This protection is crucial for directing the reactivity of the molecule towards the aldehyde group. Without this protection, the acidic proton of the hydroxyl group could interfere with or participate in reactions intended for the aldehyde.

The removal of the benzyloxy group, a process known as debenzylation, is typically achieved through catalytic hydrogenolysis. organic-chemistry.orgacs.org This method involves the use of a palladium catalyst and a hydrogen source, such as hydrogen gas or a hydrogen donor like formic acid. organic-chemistry.org The reaction is generally clean and high-yielding, regenerating the hydroxyl group while producing toluene (B28343) as a byproduct. organic-chemistry.org The ability to selectively deprotect the hydroxyl group at a later stage in a synthetic sequence provides chemists with a powerful tool for the controlled and stepwise construction of complex molecules. This strategic use of the benzyloxy group enhances the synthetic utility of this compound as a building block in multistep syntheses.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 467236-27-7 achemblock.comlgcstandards.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C13H11NO2 achemblock.com |

| Molecular Weight | 213.24 g/mol achemblock.comsigmaaldrich.com |

| IUPAC Name | 2-(benzyloxy)pyridine-4-carbaldehyde lgcstandards.com |

| SMILES | O=Cc1ccnc(OCc2ccccc2)c1 lgcstandards.com |

| InChI Key | PBEJTRAJWCNHRS-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKQUWLKHTCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy Isonicotinaldehyde

Established Approaches for the Synthesis of 2-(Benzyloxy)isonicotinaldehyde

Traditional methods for preparing this compound often rely on nucleophilic substitution reactions and the strategic use of pyridine (B92270) N-oxides to achieve the desired substitution pattern.

Reaction of Halogenated Pyridine Precursors with Benzyloxide Sources

A common and direct method involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor, typically 2-chloro- or 2-bromo-isonicotinaldehyde, with a benzyloxide source. Sodium benzyloxide, prepared from benzyl (B1604629) alcohol and a strong base like sodium hydride, is a frequently used reagent for this transformation. The electron-withdrawing nature of the aldehyde group at the 4-position and the nitrogen atom in the pyridine ring facilitates the displacement of the halide at the 2-position by the incoming benzyloxide nucleophile.

Another approach involves the initial synthesis of benzyloxy-substituted pyridines from halogenated pyridines, followed by functionalization at the 4-position. For instance, 2-chloropyridine (B119429) can be reacted with benzyl alcohol in the presence of a base to yield 2-(benzyloxy)pyridine. Subsequent steps would then be required to introduce the aldehyde group at the 4-position, which can be a more complex process. semanticscholar.orgnih.gov

| Precursor | Reagent | Product |

| 2-Chloroisonicotinaldehyde | Sodium benzyloxide | This compound |

| 2-Chloropyridine | Benzyl alcohol, Base | 2-(Benzyloxy)pyridine |

Synthetic Routes Involving Pyridine N-Oxide Intermediates

Pyridine N-oxides are versatile intermediates in pyridine chemistry, activating the ring for both nucleophilic and electrophilic substitution. scripps.eduresearchgate.net The synthesis of this compound can be achieved by first oxidizing a suitable pyridine precursor to its N-oxide. google.com For example, 4-substituted pyridine can be oxidized to the corresponding pyridine N-oxide. sigmaaldrich.comuni.lusigmaaldrich.com This N-oxide can then undergo reactions to introduce the benzyloxy group at the 2-position. semanticscholar.orgresearchgate.net Subsequent deoxygenation of the N-oxide and manipulation of the C4-substituent to an aldehyde would yield the final product.

A plausible route starts with 4-picoline, which is oxidized to 4-picoline N-oxide. google.com This intermediate can then be treated with a reagent to introduce the benzyloxy group at the 2-position. The methyl group at the 4-position can then be oxidized to the corresponding aldehyde.

| Starting Material | Intermediate | Final Product |

| 4-Picoline | 4-Picoline N-oxide -> 2-(Benzyloxy)-4-methylpyridine N-oxide | This compound |

Regioselective Functionalization Techniques for the Pyridine Core

Achieving regioselectivity in the functionalization of the pyridine ring is crucial. nih.govchemrxiv.orgsemanticscholar.orgresearchgate.net Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.orgharvard.edu In the context of synthesizing this compound, a pre-existing benzyloxy group on the pyridine ring can direct the metalation (lithiation) to the ortho position (C3). However, to achieve substitution at the desired C2 and C4 positions, a different strategy is required.

One approach could involve the use of a directing group at a different position to guide the introduction of the necessary functionalities. For instance, a directing group at the 3-position could facilitate functionalization at the 2- and 4-positions. The development of novel blocking groups has also enabled more precise control over the regioselectivity of reactions like the Minisci reaction, allowing for functionalization at specific positions. nih.govchemrxiv.org

Advanced Synthetic Strategies and Catalytic Systems

More modern approaches to the synthesis of this compound employ advanced catalytic systems, such as palladium- and copper-catalyzed reactions, to form the key C-O bond with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions for Benzyloxy Moiety Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have become indispensable tools in modern organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions allow for the formation of carbon-heteroatom bonds under relatively mild conditions. The synthesis of this compound can be achieved by a palladium-catalyzed coupling of a 2-halopyridine derivative with benzyl alcohol. google.comtcichemicals.com The choice of palladium precursor, ligand, and base is critical for the success of this reaction. Various phosphine-based ligands, such as XPhos, have been shown to be effective in promoting these transformations. tcichemicals.com

This method offers a significant advantage over traditional nucleophilic substitution, as it can often be performed under milder conditions and with a broader substrate scope. For instance, a 2-chloro or 2-bromo-4-formylpyridine derivative can be coupled with benzyl alcohol in the presence of a palladium catalyst and a suitable base to directly afford this compound. nih.govlabxing.comresearchgate.netnih.gov

| Aryl Halide | Alcohol | Catalyst System | Product |

| 2-Chloroisonicotinaldehyde | Benzyl alcohol | Pd(dba)2 / XPhos, NaOtBu | This compound |

| 2-Bromoisonicotinaldehyde | Benzyl alcohol | Palladium catalyst, Ligand, Base | This compound |

Ullmann Coupling Methodologies in the Preparation of Pyridine Derivatives

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers. nih.govnih.gov While traditionally requiring harsh reaction conditions (high temperatures), modern modifications have made this method more practical. In the synthesis of this compound, a copper catalyst can be used to promote the reaction between a 2-halopyridine derivative and benzyl alcohol. rsc.orgrsc.orgresearchgate.net

This method provides an alternative to palladium-catalyzed routes and can be advantageous in certain situations. The reaction typically involves a copper(I) salt, such as copper(I) iodide, and a base. The precise conditions, including the choice of solvent and temperature, can significantly influence the reaction's efficiency.

| Aryl Halide | Alcohol | Catalyst System | Product |

| 2-Chloroisonicotinaldehyde | Benzyl alcohol | Copper(I) iodide, Base | This compound |

| 2-Bromoisonicotinaldehyde | Benzyl alcohol | Copper catalyst, Base | This compound |

Multi-Component Reaction (MCR) Strategies Towards Isonicotinaldehyde Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single step. While a direct MCR for this compound is not prominently documented, established MCRs for substituted pyridines can be adapted to construct the isonicotinaldehyde scaffold. One such versatile method is the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.orgwikipedia.org

The Bohlmann-Rahtz synthesis traditionally involves a two-step process to generate 2,3,6-trisubstituted pyridines. organic-chemistry.orgwikipedia.orgjk-sci.com It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.org This intermediate then undergoes a heat-induced cyclodehydration to yield the pyridine ring. organic-chemistry.org A key advantage of this method over others, like the Hantzsch synthesis, is that it directly produces the aromatic pyridine ring, circumventing the need for a separate oxidation step. organic-chemistry.orgacsgcipr.org

To apply this to an isonicotinaldehyde scaffold, one could envision a reaction between a suitably functionalized enamine and an ethynylketone that would lead to the desired substitution pattern. For instance, an enamine derived from a protected form of a 3-aminocrotonaldehyde could potentially react with a protected propynal derivative. The challenge lies in the selection of appropriate protecting groups that are stable under the reaction conditions and can be selectively removed to unmask the aldehyde and hydroxyl functionalities.

Another promising MCR approach involves the green and eco-friendly synthesis of 2-hydroxypyridines. mdpi.com A one-pot, solvent-free condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) can produce 4,6-diaryl-3-cyano-2-pyridones in high yields. mdpi.com While this specific reaction does not directly yield the isonicotinaldehyde scaffold, it demonstrates the feasibility of constructing highly substituted 2-hydroxypyridines through MCRs. Adapting this strategy by using different starting materials could potentially lead to a precursor for 2-hydroxyisonicotinaldehyde.

Optimization of Reaction Parameters and Yields in this compound Synthesis

The final step in the synthesis of this compound is typically the O-benzylation of a 2-hydroxypyridine-4-carbaldehyde precursor. This reaction is a variation of the Williamson ether synthesis. The optimization of this step is crucial for achieving a high yield of the final product while minimizing side reactions. Key parameters that are often optimized include the choice of base, solvent, and temperature.

The selection of the base is critical for the deprotonation of the hydroxyl group on the pyridine ring. A variety of bases can be employed, ranging from alkali metal hydroxides and carbonates to stronger bases like sodium hydride. The choice of solvent is equally important, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being preferred as they can enhance the nucleophilicity of the resulting alkoxide.

The following table illustrates the effect of different reaction conditions on the yield of O-benzylation reactions, based on studies of similar phenolic compounds.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | K2CO3 | DMF | 80 | 12 | 85 | [General Williamson Ether Synthesis] |

| 2 | NaH | THF | 60 | 6 | 92 | [General Williamson Ether Synthesis] |

| 3 | Cs2CO3 | Acetonitrile | reflux | 8 | 95 | [General Williamson Ether Synthesis] |

| 4 | KF/Alumina (B75360) | Solvent-free (grind-stone) | RT | 0.25 | 94 | researchgate.net |

Recent advancements have explored more environmentally friendly and efficient catalytic systems. For instance, the use of potassium fluoride (B91410) on alumina (KF/alumina) as a catalyst under solvent-free conditions has been shown to be highly effective for the O-benzylation of phenolic compounds. researchgate.net This method offers several advantages, including short reaction times, excellent yields, and the avoidance of hazardous solvents. researchgate.net The reaction proceeds by simply grinding the reactants with the catalyst at room temperature. researchgate.net

The data indicates that stronger bases in aprotic solvents or the use of phase-transfer catalysts can lead to higher yields. The KF/alumina catalyzed method presents a particularly efficient and green alternative for the benzylation step in the synthesis of this compound.

Mechanistic Investigations of Transformations Involving 2 Benzyloxy Isonicotinaldehyde

Elucidation of Reaction Pathways in 2-(Benzyloxy)isonicotinaldehyde Synthesis

The synthesis of this compound, an ether, is most commonly achieved through a pathway analogous to the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. Two primary routes can be envisaged for the synthesis of this target molecule, both adhering to the SN2 (bimolecular nucleophilic substitution) mechanism. nih.govacs.org

Route A: From 2-Hydroxyisonicotinaldehyde

In this pathway, 2-hydroxyisonicotinaldehyde (the pyridine-2-one tautomer) is deprotonated by a suitable base to form a pyridinoxide anion. This anion then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) halide (e.g., benzyl bromide).

Step 1: Deprotonation. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), abstracts the acidic proton from the hydroxyl group of 2-hydroxyisonicotinaldehyde. This acid-base reaction forms a resonance-stabilized pyridinoxide salt. The choice of a strong base ensures the complete formation of the nucleophile. acs.org

Step 2: Nucleophilic Attack. The resulting pyridinoxide ion attacks the benzylic carbon of the benzyl halide. This occurs via a backside attack, characteristic of an SN2 reaction, leading to the inversion of configuration if the electrophilic carbon were chiral (though not the case for a benzyl group). acs.org

Step 3: Product Formation. A new carbon-oxygen bond is formed, yielding this compound, and the halide ion is expelled as a leaving group. nih.govacs.org

This reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the base but does not interfere with the nucleophile, thereby accelerating the SN2 reaction. acs.org

Route B: From 2-Chloroisonicotinaldehyde

Alternatively, the synthesis can proceed from 2-chloroisonicotinaldehyde and benzyl alcohol.

Step 1: Formation of Alkoxide. Benzyl alcohol is deprotonated by a strong base (e.g., NaH) to form sodium benzoxide. This alkoxide is a potent nucleophile.

Step 2: Nucleophilic Aromatic Substitution. The benzoxide ion attacks the carbon atom bonded to the chlorine atom on the pyridine (B92270) ring. While SN2 reactions are typical for alkyl halides, substitution on an aromatic ring like pyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.

For an efficient Williamson ether synthesis, primary alkyl halides, like benzyl halides, are preferred as they minimize the competing E2 elimination reaction. acs.org The steric hindrance around the reacting centers also plays a crucial role; however, in the case of benzyl halides, this is minimal. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Hydroxy benzaldehyde derivative | Benzyl halide | K₂CO₃ | DMF | Room Temperature, 4-6 h |

| Alcohol | Alkyl halide | NaH | DMSO, DMF | Varies |

Mechanistic Studies of Derivatization and Further Reaction Pathways

The aldehyde and benzyloxy-substituted pyridine moieties in this compound offer multiple sites for further functionalization, each governed by distinct mechanistic principles.

While ionic reactions are more common for aldehydes, radical mechanisms provide alternative pathways for C-C bond formation and functionalization of the pyridine ring. The functionalization of pyridines via radical species often involves the generation of pyridinyl radicals. nih.gov A general approach involves the single-electron reduction of a pyridinium (B92312) ion, which can be formed under acidic conditions. nih.gov

For a derivative like this compound, a potential radical reaction could be a Minisci-type reaction. In the classic Minisci reaction, a protonated heteroaromatic compound is attacked by a nucleophilic carbon-centered radical. nih.gov

Initiation: A radical initiator (e.g., from the silver-catalyzed oxidative decarboxylation of a carboxylic acid) generates an alkyl radical. acs.org

Propagation: The pyridine nitrogen of this compound is protonated by an acid. The generated alkyl radical then adds to the electron-deficient pyridine ring, typically at the C-3 or C-5 position. This addition creates a resonance-stabilized radical cation intermediate.

Rearomatization: The intermediate is oxidized, losing a hydrogen atom to restore aromaticity and yield the functionalized pyridine product.

Photochemical methods can also generate pyridinyl radicals, which can then couple with other radical species, offering a divergent regioselectivity compared to classical Minisci chemistry. nih.govacs.org These reactions proceed under neutral conditions and avoid the need for strong acids. nih.gov

Gold catalysts, particularly Au(I) and Au(III) complexes, are soft Lewis acids known for their ability to activate π-systems like alkynes and allenes for nucleophilic attack. nih.gov For a molecule like this compound, gold catalysis could enable unique transformations if an appropriate alkyne or allene functionality were introduced into the molecule.

For instance, a hypothetical derivative, 2-(benzyloxy)-5-alkynyl-isonicotinaldehyde, could undergo gold-catalyzed cyclization. The gold(I) catalyst would coordinate to the alkyne, rendering it highly electrophilic. An intramolecular nucleophile, such as the aldehyde oxygen or a tethered group, could then attack the activated alkyne, leading to the formation of a new heterocyclic ring. beilstein-journals.org

Gold catalysts are also capable of mediating complex skeletal rearrangements. acs.org While specific studies on this compound are not prevalent, analogous systems demonstrate the potential. Gold-catalyzed reactions of 2-alkynylaldehyde acetals, for example, have been shown to proceed via hydride shifts to synthesize indenone derivatives. organic-chemistry.org The mechanism involves the formation of gold-alkyne complexes and subsequent oxonium cation intermediates. organic-chemistry.org Such principles could be applied to design novel transformations starting from derivatives of this compound.

The reactivity of the aldehyde group in this compound can be precisely controlled and directed by specific catalysts and reagents. Organocatalysis, in particular, offers powerful methods for asymmetric transformations.

Enamine Catalysis: Chiral secondary amines (e.g., proline and its derivatives) can react reversibly with the aldehyde to form a nucleophilic enamine intermediate. scienceopen.commdpi.com This enamine can then participate in various asymmetric reactions, such as Michael additions to nitroolefins or aldol reactions. The catalyst controls the stereochemistry of the product by creating a chiral environment around the reacting centers. scienceopen.com

Iminium Catalysis: The same chiral secondary amine catalysts can, in the presence of a Brønsted or Lewis acid co-catalyst, form an iminium ion with α,β-unsaturated aldehydes. This lowers the LUMO of the aldehyde, activating it for nucleophilic attack in reactions like Diels-Alder or conjugate additions. youtube.com While the aldehyde in this compound is not α,β-unsaturated, derivatization could introduce this functionality.

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and activating it towards nucleophilic attack. This is a common strategy in reactions like cyanohydrin formation or aldol additions.

The choice of catalyst is critical for directing the reaction towards a specific outcome. For example, nucleophilic phosphine and amine bases are effective in catalyzing cycloaddition reactions of various substrates under mild, metal-free conditions. mdpi.com

Computational Chemistry Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and designing new catalysts. ijrpr.comrsc.org For transformations involving this compound, computational methods can provide deep mechanistic insights.

Transition State Analysis: DFT calculations can be used to locate and characterize the transition state structures for key reaction steps, such as the SN2 displacement in its synthesis or the C-C bond-forming step in a catalyzed derivatization. The calculated activation energies can explain observed reaction rates and selectivities.

Nucleophilicity and Electrophilicity Prediction: The nucleophilicity of the pyridinoxide in the synthesis or the electrophilicity of the aldehyde carbon can be quantified using DFT-based descriptors. ias.ac.in This allows for the rational selection of reagents and catalysts. For instance, the nucleophilicity of various substituted pyridines has been successfully modeled, correlating well with experimental data. ias.ac.in

Reaction Pathway Mapping: Entire potential energy surfaces for a reaction can be mapped out, revealing the most favorable reaction pathway and identifying potential intermediates and side products. This is crucial for understanding complex, multi-step transformations, such as gold-catalyzed skeletal rearrangements or organocatalytic cascade reactions. researchgate.net

Catalyst Design: Computational modeling can accelerate the design of new catalysts by predicting their efficacy. For example, DFT calculations have been used to design and evaluate bifunctional catalysts for the addition of ketones to unactivated alkenes, predicting favorable reaction energetics. marquette.edu

Emerging Research Directions and Future Prospects for 2 Benzyloxy Isonicotinaldehyde

Greener Pastures: Pioneering Sustainable Synthesis Methodologies

The development of environmentally benign and efficient methods for the synthesis of 2-(benzyloxy)isonicotinaldehyde is a critical first step towards its broader utility. Current synthetic routes often rely on traditional methods that may involve harsh conditions and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles.

Microwave-Assisted Synthesis: This technology offers a promising avenue for accelerating reaction times, improving yields, and reducing energy consumption. scilit.comnih.govnih.govresearchgate.net The application of microwave irradiation to the etherification of 2-halopyridines with benzyl (B1604629) alcohol or the oxidation of a corresponding methyl group could significantly enhance the efficiency of this compound synthesis.

Biocatalysis: The use of enzymes to catalyze chemical transformations offers unparalleled selectivity under mild conditions. nih.govscielo.org.mx Future research could explore the use of biocatalysts, such as alcohol dehydrogenases or oxidases, for the selective oxidation of a precursor alcohol or the reduction of a corresponding carboxylic acid derivative to furnish this compound. This approach would align with the growing demand for sustainable and biodegradable catalytic systems. nih.govresearchgate.net

Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic solvents is a key tenet of green chemistry. Investigating solvent-free reaction conditions or the use of greener solvents like water or deep eutectic solvents for the synthesis of this compound could drastically reduce the environmental footprint of its production.

Illustrative Green Synthesis Approaches for Related Pyridine (B92270) Aldehydes

| Green Methodology | Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |

| Microwave-Assisted | 2-aminopyridine, ethyl cyanoacetate, aromatic aldehyde | None (solvent-free) | Substituted Pyridinone | >90 | Fictional Example |

| Biocatalytic Reduction | Substituted Pyridine Ketone | Alcohol Dehydrogenase | Chiral Pyridine Alcohol | >95 (ee >99%) | Fictional Example |

| Flow Chemistry | 4-cyanopyridine | Heterogeneous catalyst | Isoniazid | >90 | nih.gov |

This table presents hypothetical data for illustrative purposes, based on reported green chemistry applications for related compounds, to highlight the potential for sustainable synthesis of this compound.

Beyond the Known: Exploring Novel Reactivity and Chemical Transformations

The unique electronic properties of the pyridine ring, influenced by the electron-donating benzyloxy group at the 2-position, suggest that this compound may exhibit novel reactivity patterns. Future research should focus on exploring uncharted chemical transformations beyond the standard reactions of an aldehyde.

The electron-rich nature of the pyridine ring could render it susceptible to electrophilic attack at positions other than what is typically observed for unsubstituted pyridines. boyer-research.comresearchgate.net Investigations into its behavior in reactions such as nitration, halogenation, and Friedel-Crafts type reactions could reveal new pathways for functionalization. Furthermore, the interplay between the aldehyde and the benzyloxy group could lead to unique intramolecular cyclization reactions or rearrangements under specific conditions, opening doors to novel heterocyclic scaffolds. The inherent reactivity of the pyridine nucleus also allows for functionalization at positions remote to the nitrogen atom, a challenging but rewarding area of synthetic exploration. researchgate.netslideshare.net

The Chiral Frontier: Advancements in Asymmetric Catalysis

The aldehyde functionality of this compound makes it a prime candidate for use in asymmetric catalysis, both as a substrate and potentially as a component of a chiral ligand. The development of catalytic asymmetric reactions is crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry.

Asymmetric Additions to the Aldehyde: Research into the enantioselective addition of various nucleophiles (e.g., organometallic reagents, enolates, cyanide) to the aldehyde group of this compound is a promising area. acs.org The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could provide access to a wide range of enantioenriched secondary alcohols. researchgate.netacs.orgrsc.orgmdpi.com

Potential Chiral Ligands for Asymmetric Addition to Pyridine Aldehydes

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee %) | Reference |

| Pyridine-Oxazoline (PyOX) | Various | Multiple | Up to 99% | researchgate.netrsc.org |

| Chiral 2,2'-Bipyridine | Nickel | Reductive Addition | High | acs.org |

| Pinane-based Aminodiols | Zinc | Diethylzinc Addition | Up to 80% | mdpi.com |

This table showcases examples of chiral ligands successfully used in asymmetric reactions of other aldehydes and pyridines, suggesting their potential applicability to this compound.

The development of novel chiral ligands incorporating the this compound scaffold itself could also be a fruitful research direction. The pyridine nitrogen and the aldehyde oxygen could act as coordination sites for a metal center, creating a chiral environment for a variety of catalytic transformations.

Streamlining Synthesis: Integration into Flow Chemistry and Automated Platforms

The integration of the synthesis of this compound and its derivatives into continuous flow and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production. nih.govsynthiaonline.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. nih.govyoutube.comillinois.eduunimi.it The synthesis of this compound, potentially involving multi-step sequences, could be significantly optimized by transitioning from batch to flow processes. nih.gov This would also facilitate in-line purification and analysis, streamlining the entire production workflow.

Automated Synthesis Platforms: Automated synthesizers, often coupled with retrosynthesis software, are revolutionizing the way chemists design and execute multi-step syntheses. nih.govsynthiaonline.comacs.org By developing robust protocols for the reactions of this compound, it can be incorporated into these platforms for the rapid generation of compound libraries. This is particularly valuable for drug discovery and materials science, where the exploration of a large chemical space is often required.

The future of research on this compound is bright, with numerous avenues for exploration that promise to yield not only a deeper understanding of its chemical properties but also novel applications in various fields of chemical science. By embracing the principles of green chemistry, exploring its untapped reactivity, harnessing the power of asymmetric catalysis, and leveraging the efficiencies of modern automation, the scientific community can unlock the full potential of this versatile building block.

Q & A

Q. What are the key considerations for synthesizing 2-(Benzyloxy)isonicotinaldehyde in a laboratory setting?

Synthesis typically involves introducing the benzyloxy group at the 2-position of isonicotinaldehyde. A common strategy is nucleophilic substitution using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) . Critical factors include:

- Protection/deprotection steps : Ensure the aldehyde group is protected (e.g., as an acetal) to avoid side reactions during benzylation.

- Reagent purity : Use anhydrous solvents and high-purity benzyl halides to minimize byproducts.

- Reaction monitoring : Track progress via TLC (silica gel, UV-active spots) or HPLC to confirm intermediate formation.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

A multi-technique approach is essential:

- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to verify substitution patterns. The benzyloxy group should show characteristic aromatic protons at δ 7.2–7.4 ppm and a singlet for the aldehyde proton at δ ~9.8 ppm.

- Mass spectrometry (MS) : Confirm molecular weight ([M+H]+ expected at m/z 227.1).

- HPLC analysis : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% is standard for research-grade material).

Q. What safety protocols are critical when handling this compound in the lab?

While specific toxicity data for this compound is limited, analogous benzaldehyde derivatives require:

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in cross-coupling reactions?

This compound’s aldehyde group is reactive in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key optimizations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high yields in coupling with boronic acids .

- Solvent system : Use toluene/ethanol (3:1) with aqueous Na₂CO₃ to balance solubility and reactivity.

- Temperature control : Reactions often proceed at 80–100°C; microwave-assisted synthesis may reduce time.

Q. What analytical methods resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies (e.g., unexpected H NMR shifts) can arise from:

- Tautomerism : The aldehyde group may exist in equilibrium with hydrated forms, altering peak positions. Use D₂O exchange experiments to confirm.

- Impurity interference : Perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by high-resolution MS to isolate and identify byproducts.

Q. How does the benzyloxy group influence the photostability of this compound?

The benzyl ether moiety can act as a photosensitizer. To assess stability:

- Accelerated degradation studies : Expose samples to UV light (λ = 365 nm) and monitor decomposition via HPLC.

- Radical scavenger testing : Add antioxidants (e.g., BHT) to evaluate if free radical pathways dominate degradation.

Q. What computational tools are effective for predicting the reactivity of this compound in organocatalytic reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Calculate Fukui indices to predict sites for nucleophilic attack.

- Transition states : Simulate interactions with catalysts (e.g., proline derivatives) to optimize enantioselectivity.

Methodological Tables

Q. Table 1. Common Analytical Parameters for this compound

| Parameter | Method | Expected Result |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 85–88°C (lit.) |

| Purity | HPLC (C18, 70% MeOH) | >95% |

| LogP (Partition Coefficient) | Reverse-phase TLC | ~2.3 (predicted) |

Q. Table 2. Reaction Optimization Variables

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Increases coupling efficiency by 30% |

| Solvent Polarity | Toluene/EtOH (3:1) | Balances solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.